molecular formula C8H9BrO2 B12996889 3-Bromo-4-methoxy-5-methylphenol CAS No. 808750-23-4

3-Bromo-4-methoxy-5-methylphenol

Cat. No.: B12996889
CAS No.: 808750-23-4
M. Wt: 217.06 g/mol
InChI Key: OEOUXIYJVORICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxy-5-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxy-5-methylphenol typically involves the bromination of 4-methoxy-5-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.

    Reduction Reactions: Products include de-brominated phenols or reduced phenolic compounds.

Scientific Research Applications

3-Bromo-4-methoxy-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-methylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylphenol: Similar structure but lacks the methoxy group.

    4-Bromo-3-methylphenol: Similar structure but with different positions of the bromine and methyl groups.

    2-Methoxy-4-methylphenol: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-methoxy-5-methylphenol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

808750-23-4

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-4-methoxy-5-methylphenol

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4,10H,1-2H3

InChI Key

OEOUXIYJVORICL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.